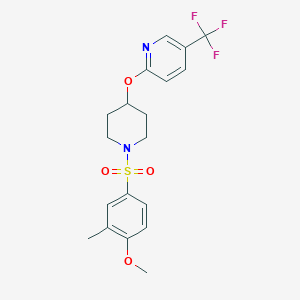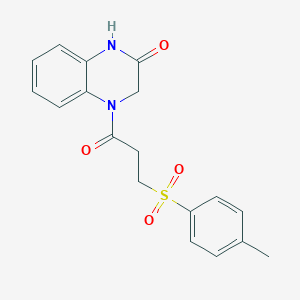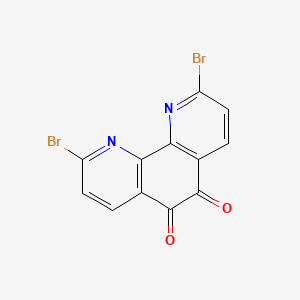
2,9-Dibromo-1,10-phenanthroline-5,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,9-Dibromo-1,10-phenanthroline-5,6-dione is a chemical compound with the molecular formula C12H4Br2N2O2 . It has a molecular weight of 367.98 . It is a solid substance and is stored under an inert atmosphere at a temperature between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H4Br2N2O2/c13-7-3-1-5-9 (15-7)10-6 (12 (18)11 (5)17)2-4-8 (14)16-10/h1-4H . The crystal structure of a similar compound, 2,9-dibromo-1,10-phenanthroline, has been reported to be orthorhombic, with a Pna 2 1 (no. 33) space group .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 574.3±50.0 °C and a predicted density of 2.068±0.06 g/cm3 . It has a molar refractivity of 70.2±0.3 cm3, and its polar surface area is 60 Å2 .科学的研究の応用
Electrochemical Applications
Electrochemical Behavior and Sensing : 1,10-Phenanthroline-5,6-dione, a derivative of 2,9-Dibromo-1,10-phenanthroline, exhibits interesting electrochemical properties. A study demonstrated its role in selective recognition of copper ions and sensing hydrogen peroxide. This was achieved by modifying electrodes with multiwalled carbon nanotubes and 1,10-phenanthroline-5,6-dione (Gayathri & Kumar, 2014).
Evaluation as a Redox Mediator : Another research focused on the redox mediating properties of 1,10-Phenanthroline-5,6-dione for glucose oxidase modified electrodes. This demonstrated its potential in developing glucose biosensors (Ramanavičius et al., 2014).
Synthetic Chemistry
- Synthesis of Metal Complexes : The synthesis and reactivity of 2,9-Diphenyl-1,10-phenanthroline-5,6-dione were explored, revealing its potential in creating metal complexes useful in photovoltaic devices and solar fuels. The dione can be obtained by oxidation and used for further chemical modifications (Lehnig et al., 2014).
Material Science
Electrochemical Impedance Spectroscopy : Studies on electrochemical impedance spectroscopy of 1,10-Phenanthroline-5,6-dione modified electrodes have shown its effectiveness in modifying electrode properties. This paves the way for its application in various electrochemical systems (Ramanavičius et al., 2014).
DNA Binding Studies : Research involving 1,10-Phenanthroline-5,6-diol, a related compound, showed its ability to bind to DNA. This suggests potential applications in the development of new pharmaceuticals or as tools in molecular biology (Wu et al., 2002).
Safety and Hazards
作用機序
Target of Action
It is known that 1,10-phenanthroline-5,6-dione, a similar compound, forms complexes with cu (ii) and ag (i) that show potent anti-fungal and anti-cancer activity . These complexes may interact with various cellular targets, leading to their observed biological effects.
Mode of Action
It is known that 1,10-phenanthroline-5,6-dione forms complexes with transition metals, leading to the catalytic oxidation of nadh at low overpotential . This suggests that 2,9-Dibromo-1,10-phenanthroline-5,6-dione might interact with its targets in a similar manner, possibly leading to changes in cellular redox states.
Result of Action
It is known that 1,10-phenanthroline-5,6-dione and its complexes show potent anti-fungal and anti-cancer activity . This suggests that this compound might have similar effects, possibly through the induction of oxidative stress or other cytotoxic mechanisms.
Action Environment
It is known that this compound is stored in an inert atmosphere at 2-8°c , suggesting that it may be sensitive to oxygen, moisture, or temperature
特性
IUPAC Name |
2,9-dibromo-1,10-phenanthroline-5,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br2N2O2/c13-7-3-1-5-9(15-7)10-6(12(18)11(5)17)2-4-8(14)16-10/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWHEXBKSREKSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=O)C(=O)C3=C2N=C(C=C3)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B3009496.png)
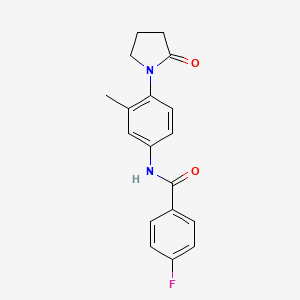

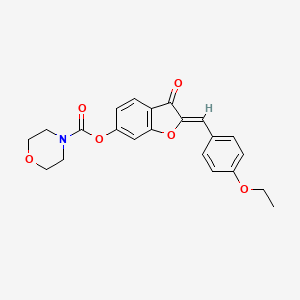
![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-8-methoxy-N-(3-methylphenyl)chromene-3-carboxamide](/img/structure/B3009504.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B3009506.png)
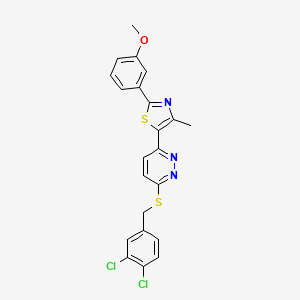
![3-(4-Propylphenyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B3009510.png)
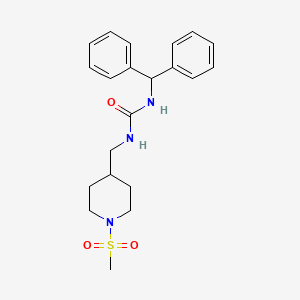
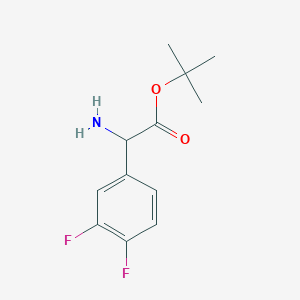
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B3009515.png)
